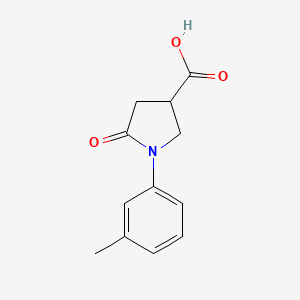

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are known for their diverse biological activities. The specific compound has a 3-methylphenyl group attached to the nitrogen-containing ring, which could potentially influence its chemical and biological properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves cyclization reactions and the introduction of various functional groups to the core structure. For instance, the synthesis of related compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the incorporation of substituents like chloro, hydroxyl, and amino groups . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives is achieved through cyclization reactions of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods could potentially be adapted for the synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid was determined using X-ray crystallography . Detailed structural examination of similar compounds can be performed using NMR techniques and molecular modeling . These methods would be applicable for analyzing the molecular structure of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones to form hydrazones and other heterocyclic compounds . The reactivity of the pyrrolidine ring allows for the formation of diverse structures, such as oxadiazole derivatives . The chemical behavior of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid would likely be influenced by the presence of the 3-methylphenyl group and could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and acidity, can be influenced by the substituents on the pyrrolidine ring. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, indicating the influence of the substituents on the compound's acidity . Spectroscopic properties, including UV-Vis absorption, IR, and NMR, are essential for characterizing these compounds . Quantum mechanical studies can provide insights into the electronic structure, such as HOMO and LUMO energies, and predict reactivity . These analyses would be relevant for understanding the properties of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Aplicaciones Científicas De Investigación

-

1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)

- Application : MPNP is synthesized and characterized for quantum chemical investigations .

- Methods : Experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods are used .

- Results : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .

-

1-(3-Methylphenyl)ethan-1-amine

- Application : This compound is synthesized from 1-(3-methylphenyl)ethan-1-one using transaminases .

- Methods : The process involves enzyme loading, substrate loading, temperature, and pH optimization .

- Results : The optimized reaction showed a maximum conversion of 99.22±2.61%, with a product yield of 77.03±1.01% .

-

Hydrazine-coupled Pyrazole Derivatives

- Application : Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods : These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

1-(3-Methylphenyl)ethan-1-amine

- Application : This compound is synthesized from 1-(3-methylphenyl)ethan-1-one using transaminases .

- Methods : The process involves enzyme loading, substrate loading, temperature, and pH optimization .

- Results : The optimized reaction showed a maximum conversion of 99.22±2.61%, with a product yield of 77.03±1.01% .

-

Hydrazine-coupled Pyrazole Derivatives

- Application : Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods : These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

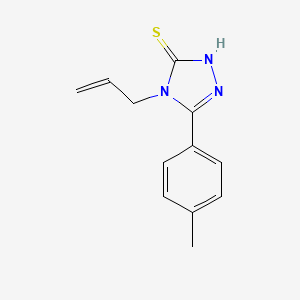

1,2,4-Triazole-containing Scaffolds

- Application : Triazole-containing compounds, including 1,2,4-triazoles, are known for their diverse chemical properties and are used as isosteres of amide, ester, and carboxylic acid .

- Methods : These compounds are synthesized using various organic synthesis techniques .

- Results : The synthesized compounds are used in various chemical reactions and have potential applications in the synthesis of different active pharmaceutical entities .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-3-2-4-10(5-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIYFABONGDZKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

56617-45-9 |

Source

|

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-methylphenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

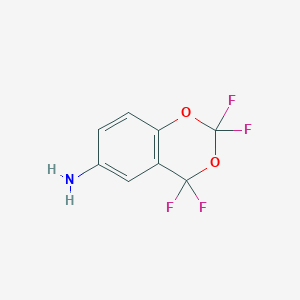

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)